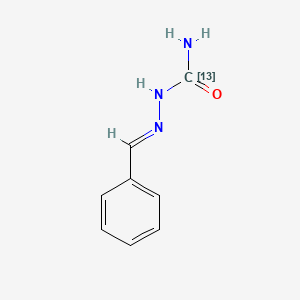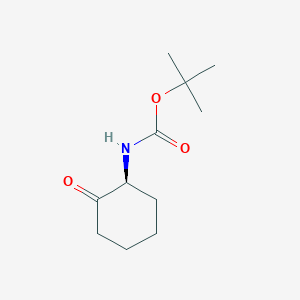
3,4-O-异丙基亚甲基克林霉素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-O-Isopropylidene Clindamycin is a semisynthetic derivative of the antibiotic clindamycin, which is used to treat a variety of bacterial infections. It is a potent inhibitor of bacterial protein synthesis, and its mechanism of action is similar to that of other macrolide antibiotics. The molecule is composed of a lactone ring and a side chain containing an isopropyl group. It is a widely used antibiotic in the clinical setting, and has been used in both oral and intravenous formulations.
科学研究应用
传染病研究
3,4-O-异丙基亚甲基克林霉素用于传染病研究 {svg_1}. 它属于林可霉素类抗生素,用于治疗细菌感染 {svg_2}.
皮肤病学应用
克林霉素是3,4-O-异丙基亚甲基克林霉素的母体化合物,在皮肤病学中广泛应用 {svg_3}. 它通常被用于治疗寻常痤疮,目前实践标准采用含有克林霉素的固定组合外用制剂,可以抑制痤疮丙酸杆菌的生长,并减少与痤疮病灶形成相关的炎症 {svg_4}. 某些类型的毛囊炎、酒渣鼻、葡萄球菌感染和毛囊炎性脓肿对克林霉素也有一定的反应 {svg_5}.
抗炎特性
克林霉素具有抗炎特性,可以减轻痤疮炎症 {svg_6}. 它的衍生物3,4-O-异丙基亚甲基克林霉素可能也具有这种特性。
蛋白质合成抑制
克林霉素在细菌核糖体水平抑制蛋白质合成 {svg_7}. 这种机制对它的抗菌活性至关重要。
代谢研究
克林霉素由CYP3A4/5酶代谢为具有生物活性的N-脱甲基和亚砜代谢物 {svg_8}. 了解药物代谢物及其在特殊人群中的处置的潜在意义很有必要 {svg_9}.
抗生素耐药性研究
对克林霉素及其衍生物(如3,4-O-异丙基亚甲基克林霉素)的研究可以提供对抗生素耐药机制的见解 {svg_10}. 对于开发新的抗生素和治疗策略至关重要。
作用机制
Target of Action
The primary target of 3,4-O-Isopropylidene Clindamycin, also known as (2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide, is the 50S subunit of the bacterial ribosome . This target plays a crucial role in bacterial protein synthesis .
Mode of Action
3,4-O-Isopropylidene Clindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . It impedes both the assembly of the ribosome and the translation process . The molecular mechanism through which this occurs is thought to be due to the three-dimensional structure of the compound .
Biochemical Pathways
The affected biochemical pathway is the protein synthesis pathway in bacteria. By binding to the 50S subunit of the bacterial ribosome, 3,4-O-Isopropylidene Clindamycin prevents the formation of peptide bonds, thereby inhibiting protein synthesis . This disruption of protein synthesis leads to the inhibition of bacterial growth .
Result of Action
The result of the action of 3,4-O-Isopropylidene Clindamycin is the inhibition of bacterial growth . By preventing protein synthesis, the compound disrupts essential biological processes in bacteria, leading to their inability to grow and reproduce .
Action Environment
The action of 3,4-O-Isopropylidene Clindamycin can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its bioavailability and efficacy . The dissolving process of the compound is spontaneous, endothermic, and enthalpy-driven . It’s also affected by intermolecular interaction, molecular shape, and size of both solvents and the solute .
生化分析
Biochemical Properties
3,4-O-Isopropylidene Clindamycin plays a crucial role in biochemical reactions, particularly in inhibiting bacterial protein synthesis. It interacts with the 50S subunit of bacterial ribosomes, preventing peptide bond formation and thus inhibiting protein synthesis . This interaction is essential for its antibacterial activity. The compound also interacts with various enzymes and proteins involved in bacterial metabolism, further enhancing its inhibitory effects.
Cellular Effects
3,4-O-Isopropylidene Clindamycin affects various types of cells and cellular processes. It primarily targets bacterial cells, inhibiting their growth and proliferation by disrupting protein synthesis . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, leading to the death of bacterial cells. In mammalian cells, the compound can influence immune responses by modulating the activity of immune cells.
Molecular Mechanism
The molecular mechanism of 3,4-O-Isopropylidene Clindamycin involves binding to the 23S RNA of the 50S ribosomal subunit in bacteria . This binding impedes the assembly of the ribosome and the translation process, effectively inhibiting protein synthesis. The compound’s three-dimensional structure is crucial for its binding affinity and inhibitory activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-O-Isopropylidene Clindamycin change over time. The compound is relatively stable under standard storage conditions but can degrade over extended periods . Long-term studies have shown that its antibacterial activity can diminish over time, necessitating proper storage and handling to maintain its efficacy.
Dosage Effects in Animal Models
The effects of 3,4-O-Isopropylidene Clindamycin vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial infections without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including gastrointestinal disturbances and liver toxicity. These threshold effects highlight the importance of dosage optimization in clinical applications.
Metabolic Pathways
3,4-O-Isopropylidene Clindamycin is involved in various metabolic pathways, primarily related to its antibacterial activity. It interacts with enzymes involved in bacterial protein synthesis and metabolism, disrupting these pathways and leading to bacterial cell death . The compound’s metabolism in mammalian cells involves hepatic enzymes, which can modify its structure and activity.
Transport and Distribution
Within cells and tissues, 3,4-O-Isopropylidene Clindamycin is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in specific tissues are influenced by these interactions, affecting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 3,4-O-Isopropylidene Clindamycin is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with ribosomes to inhibit protein synthesis . Post-translational modifications and targeting signals can influence its localization to specific compartments or organelles, further modulating its activity.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 3,4-O-Isopropylidene Clindamycin involves the protection of the 3,4-dihydroxy group of Clindamycin followed by the formation of the isopropylidene group. The protected compound is then deprotected to obtain the final product.", "Starting Materials": ["Clindamycin", "Acetone", "Sodium borohydride", "Hydrochloric acid", "Methanol"], "Reaction": ["Step 1: Dissolve Clindamycin in acetone", "Step 2: Add sodium borohydride to the solution and stir at room temperature for 2 hours", "Step 3: Add hydrochloric acid to the solution to quench the reaction", "Step 4: Filter the solution to remove the precipitated sodium chloride", "Step 5: Concentrate the filtrate under reduced pressure to obtain the protected compound", "Step 6: Dissolve the protected compound in methanol", "Step 7: Add hydrochloric acid to the solution and stir at room temperature for 1 hour", "Step 8: Concentrate the solution under reduced pressure to obtain 3,4-O-Isopropylidene Clindamycin"] } | |
| 147650-54-2 | |
分子式 |
C21H37ClN2O5S |
分子量 |
465.0 g/mol |
IUPAC 名称 |
(2S,4R)-N-[(1S,2S)-1-[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H37ClN2O5S/c1-7-8-12-9-13(24(5)10-12)19(26)23-14(11(2)22)16-18-17(28-21(3,4)29-18)15(25)20(27-16)30-6/h11-18,20,25H,7-10H2,1-6H3,(H,23,26)/t11-,12+,13-,14+,15+,16+,17+,18-,20+/m0/s1 |
InChI 键 |
HCPHMGDEJJICGS-NQRGRALISA-N |
手性 SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@H]3[C@@H]([C@H]([C@H](O2)SC)O)OC(O3)(C)C)[C@H](C)Cl |
SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)O)OC(O3)(C)C)C(C)Cl |
规范 SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)O)OC(O3)(C)C)C(C)Cl |
同义词 |
(2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-3,4-O-(1-methylethylidene)-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1147432.png)





![[(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B1147450.png)
